molecular formula C14H19N3O B2616372 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 2097864-05-4

2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2616372
CAS No.: 2097864-05-4
M. Wt: 245.326
InChI Key: VTQMNUTUQCLJRX-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a piperazine ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylpiperazine with isoindole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole is unique due to its combined structural features of piperazine and isoindole, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMNUTUQCLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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